4-Ethoxyphenoxyacetic acid

Catalog No.
S1916434
CAS No.
5327-91-3
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxyphenoxyacetic acid

CAS Number

5327-91-3

Product Name

4-Ethoxyphenoxyacetic acid

IUPAC Name

2-(4-ethoxyphenoxy)acetic acid

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

InChI Key

NSVKLONIKJVUPZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)O

4-Ethoxyphenoxyacetic acid is an organic compound characterized by its phenoxyacetic acid structure, which includes an ethoxy group at the para position relative to the acetic acid moiety. Its molecular formula is C10H12O4C_{10}H_{12}O_4, and it has a molecular weight of approximately 196.20 g/mol. This compound is recognized for its potential applications in various fields, including pharmaceuticals and agriculture.

  • Chemical Databases:

    • 4-Ethoxyphenoxyacetic Acid is listed in various Chemical Databases such as PubChem National Institutes of Health: ) and the National Institutes of Health (NIH) Inxight Drugs National Institutes of Health: ). These resources offer details on the compound's structure, formula, and identifiers.
  • Chromatographic Analysis:

    • Some research papers describe methods for separating 4-Ethoxyphenoxyacetic Acid using High-Performance Liquid Chromatography (HPLC) techniques SIELC Technologies: . This suggests the compound might be present in mixtures that researchers are trying to separate and analyze.
Typical of carboxylic acids and esters. Key reactions include:

  • Esterification: It can react with alcohols to form esters, which are often used in fragrance and flavor industries.
  • Hydrolysis: In the presence of water, it can revert to its constituent phenol and acetic acid, especially under acidic or basic conditions.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Research indicates that 4-Ethoxyphenoxyacetic acid exhibits various biological activities. It has been studied for its potential herbicidal properties, acting as a growth regulator in plants. Additionally, it may show antimicrobial activity against certain bacterial strains, although more detailed studies are required to elucidate its full biological profile.

Synthesis of 4-Ethoxyphenoxyacetic acid can be achieved through several methods:

  • Direct Alkylation: The reaction of phenoxyacetic acid with ethyl iodide in the presence of a base (e.g., sodium hydride) can yield 4-Ethoxyphenoxyacetic acid.
  • Esterification: Reacting phenol with ethyl chloroacetate followed by hydrolysis can also produce this compound.
  • Modified Fischer Esterification: Utilizing acetic anhydride with ethyl phenyl ether under acidic conditions can lead to the formation of the desired compound.

4-Ethoxyphenoxyacetic acid finds applications in:

  • Agriculture: As a plant growth regulator or herbicide, it helps manage weed populations and enhance crop yields.
  • Pharmaceuticals: Its derivatives may be explored for therapeutic uses due to their biological activities.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Several compounds share structural similarities with 4-Ethoxyphenoxyacetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methylphenoxyacetic acidC9H10O3C_9H_{10}O_3Contains a methyl group instead of an ethoxy group; used similarly as a herbicide.
2-(4-Chlorophenoxy)acetic acidC9H9ClO3C_9H_9ClO_3Chlorine substitution offers different herbicidal properties; widely used in agriculture.
4-Isopropylphenoxyacetic acidC11H14O3C_{11}H_{14}O_3Isopropyl substitution may enhance lipophilicity; potential applications in pharmaceuticals.
2-(2,4-Dichlorophenoxy)acetic acidC8H6Cl2O3C_{8}H_{6}Cl_2O_3A well-known herbicide; dichlorination increases herbicidal efficacy.

Uniqueness

The unique feature of 4-Ethoxyphenoxyacetic acid lies in its ethoxy group, which may enhance solubility and bioavailability compared to other similar compounds. This characteristic could make it particularly effective as a plant growth regulator or herbicide.

Systematic IUPAC Nomenclature and CAS Registry

4-Ethoxyphenoxyacetic acid is systematically named 2-(4-ethoxyphenoxy)acetic acid under IUPAC guidelines. Its CAS registry number is 5327-91-3, a unique identifier for tracking and regulatory purposes.

Key identifiers:

ParameterValueSource
IUPAC Name2-(4-ethoxyphenoxy)acetic acid
CAS Registry Number5327-91-3
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol

The compound’s structure features an acetic acid moiety linked via an ether bond to a phenoxy group, where the ethoxy substituent occupies the para position of the phenyl ring.

Structural Relationship to Phenoxyacetic Acid Derivatives

Phenoxyacetic acid (C₈H₈O₃) serves as the foundational structure for derivatives like 4-ethoxyphenoxyacetic acid. The latter is synthesized by introducing an ethoxy group (-OCH₂CH₃) at the 4-position of the phenoxy ring, altering its electronic and steric properties.

Structural comparison:

CompoundMolecular FormulaCAS RegistrySubstituent Position
Phenoxyacetic acidC₈H₈O₃122-59-8None
4-Ethoxyphenoxyacetic acidC₁₀H₁₂O₄5327-91-3Para (4th carbon)

The ethoxy group enhances solubility in organic solvents compared to unsubstituted phenoxyacetic acid.

Comparison with Methoxy and Alkoxy Analogues

4-Ethoxyphenoxyacetic acid belongs to a broader class of phenoxyacetic acid derivatives, where substituents at the para position influence reactivity and applications. Below is a comparative analysis with methoxy and propoxy analogues:

Methoxy Derivative (4-Methoxyphenoxyacetic Acid)

4-Methoxyphenoxyacetic acid (CAS 1877-75-4) replaces the ethoxy group with a methoxy (-OCH₃) substituent.

Key differences:

Parameter4-Ethoxyphenoxyacetic Acid4-Methoxyphenoxyacetic Acid
Molecular FormulaC₁₀H₁₂O₄C₉H₁₀O₄
Molecular Weight196.20 g/mol182.18 g/mol
Boiling Point326.81°C (predicted)290.62°C (predicted)
SolubilityOrganic solventsOrganic solvents, limited water solubility

Methoxy-substituted derivatives are more widely used in pharmaceuticals due to their smaller substituent size and enhanced bioavailability.

Alkoxy Analogues: Propoxy and Ethoxy

Alkoxy groups (e.g., propoxy, ethoxy) vary in size and polarity, affecting steric hindrance and electronic effects. For example, 4-propoxyphenoxyacetic acid (hypothetical) would have a longer alkyl chain, increasing lipophilicity compared to ethoxy derivatives.

Theoretical comparison (hypothetical propoxy derivative):

Parameter4-Ethoxyphenoxyacetic Acid4-Propoxyphenoxyacetic Acid*
Molecular FormulaC₁₀H₁₂O₄C₁₁H₁₄O₄
Molecular Weight196.20 g/mol208.23 g/mol
Expected SolubilityModerate in waterLower in water, higher in organic solvents

*Note: 4-Propoxyphenoxyacetic acid is not explicitly documented in the provided sources; this analysis assumes structural analogs based on alkoxy substitution trends.

Nucleophilic Substitution Routes from 4-Ethoxyphenol

The primary synthetic approach for 4-ethoxyphenoxyacetic acid involves nucleophilic substitution reactions utilizing 4-ethoxyphenol as the starting material. The phenolic hydroxyl group acts as a nucleophile after deprotonation, attacking electrophilic carbon centers in acetic acid derivatives [1] [2].

The fundamental mechanism proceeds through formation of a phenoxide anion intermediate. 4-Ethoxyphenol exhibits enhanced acidity compared to simple phenols due to the electron-withdrawing effect of the aromatic ring, with the ethoxy substituent providing moderate electron-donating properties [3] [4]. The phenoxide formation is facilitated by strong bases such as sodium hydroxide or potassium hydroxide, generating the reactive nucleophilic species required for subsequent alkylation [5] [6].

The nucleophilic substitution follows a bimolecular mechanism (SN2) when primary alkylating agents are employed [1] [2]. The reaction rate is enhanced by polar aprotic solvents that stabilize the charged transition state while avoiding competitive hydrogen bonding with the nucleophile [7]. Optimal conditions typically involve temperatures between 90-105°C with reaction times of 2-5 hours [5] [6] [8].

Studies have demonstrated that the regioselectivity of nucleophilic attack is governed by both electronic and steric factors. The 4-ethoxy substituent influences the electron density distribution around the phenolic oxygen, affecting its nucleophilic character [3]. Temperature optimization is critical, as elevated temperatures above 120°C can lead to decomposition reactions and reduced product yields [9] [10].

Alkylation Strategies Using Chloroacetic Acid Derivatives

Chloroacetic acid derivatives serve as versatile alkylating agents for phenol functionalization, offering several synthetic pathways for 4-ethoxyphenoxyacetic acid synthesis [11] [12]. The most commonly employed approach utilizes sodium chloroacetate in aqueous media, providing excellent yields under controlled conditions [5] [6].

The aqueous sodium chloroacetate method represents a highly efficient synthetic route. The procedure involves dissolving chloroacetic acid in water at 50-60°C, followed by neutralization with sodium carbonate to generate sodium chloroacetate in situ [5] [6]. The 4-ethoxyphenol is separately treated with sodium hydroxide to form the corresponding sodium phenoxide. The two solutions are combined and heated to reflux temperature (approximately 95°C) for 2 hours, achieving yields of 95% or higher [6] [13].

Alternative alkylation strategies employ chloroacetyl chloride as the electrophilic partner. This approach requires anhydrous conditions and Lewis acid catalysts such as aluminum chloride or ferric chloride [11] [14]. The reaction is typically conducted in non-polar solvents like benzene or carbon disulfide at reduced temperatures (0-20°C) to minimize side reactions [15] [14]. While this method offers direct acylation capabilities, yields are generally lower (30-60%) compared to aqueous chloroacetate procedures [14].

The two-phase system approach utilizes phase transfer catalysts to enhance mass transfer between aqueous and organic phases [16]. This methodology allows for improved reaction kinetics and yields ranging from 80-90% under optimized conditions [17] [16]. The phase transfer catalyst facilitates transport of the phenoxide anion to the organic phase where alkylation occurs more readily [18].

Optimization of Reaction Conditions (Solvent, Temperature, Catalysis)

Systematic optimization of reaction parameters is essential for maximizing yield and minimizing side reactions in 4-ethoxyphenoxyacetic acid synthesis. Temperature control represents the most critical variable, with optimal ranges typically between 90-105°C for aqueous systems [5] [6] [8]. Higher temperatures increase reaction rates but risk thermal decomposition of sensitive intermediates [9] [19].

Solvent selection profoundly influences reaction outcomes through multiple mechanisms. Polar protic solvents such as water and alcohols stabilize ionic intermediates but may compete for hydrogen bonding sites [20]. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide enhance nucleophilicity while avoiding competitive solvation effects [2] [7]. The dielectric constant of the solvent medium affects the degree of ion pair separation and consequently the nucleophilic reactivity [20].

Studies on solvent effects in phenol alkylation reactions demonstrate that moderate polarity solvents (dielectric constant 20-40) provide optimal conditions for nucleophilic substitution [20]. Water serves as an excellent medium for chloroacetate alkylations due to its ability to dissolve both ionic reactants and products while maintaining appropriate reaction temperatures [5] [6].

Base strength and concentration significantly impact reaction efficiency. Strong bases with pKa values above 12 are required for complete phenoxide formation [4] [21]. However, excessively strong bases may promote elimination reactions or cause substrate decomposition [16]. The optimal base-to-substrate ratio typically ranges from 1.0 to 1.5 equivalents, balancing conversion efficiency with cost considerations [5] [6].

Catalytic considerations include the use of phase transfer catalysts in biphasic systems and Lewis acids for direct acylation reactions [17] [16] [14]. Phase transfer catalysts such as tetrabutylammonium bromide facilitate anion transport across phase boundaries, enhancing reaction rates in two-phase systems [16]. Lewis acid catalysts activate acyl chlorides toward nucleophilic attack but require careful control to prevent side reactions [14].

Purification Techniques and Yield Maximization

Effective purification strategies are crucial for obtaining high-purity 4-ethoxyphenoxyacetic acid and maximizing overall process yields. The most widely employed purification method involves acid-base extraction coupled with crystallization techniques [22] [8] [23].

The standard acid-base extraction procedure begins with acidification of the reaction mixture to pH 1-2 using hydrochloric acid, causing precipitation of the crude product [5] [6] [8]. The precipitated material is collected by filtration and washed with dilute acid to remove ionic impurities. Subsequent dissolution in aqueous base (pH 8-10) followed by re-acidification provides purified product with typical purities of 85-92% and recovery yields of 80-85% [22] [8].

Crystallization from water represents the most effective purification technique for achieving high purity. The crude product is dissolved in hot water, treated with activated carbon if necessary to remove colored impurities, and cooled gradually to 10°C to induce crystallization [8]. This method consistently delivers purities of 95-98% with recovery yields of 85-90% [8] [24]. Alternative crystallization solvents include ethanol and mixed solvent systems, though water generally provides superior results [8].

Column chromatography on silica gel using ethyl acetate-petroleum ether gradient elution achieves the highest purities (98-99%) but with reduced recovery yields (75-85%) due to material losses during processing [25] [26]. This technique is primarily reserved for analytical samples or when exceptional purity is required [25].

Solid-phase extraction using C18 cartridges offers rapid purification with good selectivity [27]. The method involves loading acidified samples onto the cartridge, washing with water to remove polar impurities, and eluting with methanol to recover the product [27]. Typical purities range from 90-95% with recovery yields of 85-92%, making this approach attractive for routine purifications [27].

Recrystallization techniques further enhance product purity, particularly when combined with activated carbon treatment [23]. Multiple recrystallization cycles can achieve purities exceeding 96%, though with diminishing returns in recovery yield [23] [24]. The choice of recrystallization solvent depends on the solubility characteristics of the specific product and common impurities [23].

Vacuum distillation provides an alternative purification method for thermally stable products, typically conducted at 140-160°C under 3-5 mmHg pressure [28]. While effective for removing volatile impurities, this technique requires specialized equipment and may not be suitable for all synthetic scales [28].

Yield maximization strategies encompass both reaction optimization and purification efficiency improvements. Continuous monitoring by thin-layer chromatography or gas chromatography allows for optimal reaction timing, preventing over-reaction and side product formation [29]. Careful pH control during workup procedures minimizes product losses due to decomposition or incomplete extraction [22] [8].

The implementation of continuous flow processes represents an advanced approach for yield optimization, offering precise temperature and residence time control [13]. These systems can achieve yields of 85-92% with significantly reduced reaction times (15 minutes versus several hours for batch processes) [13]. However, the requirement for specialized equipment may limit widespread adoption [13].

Recovery and recycling of reagents and solvents contribute to overall process efficiency and cost reduction. Aqueous base solutions used in extractions can be neutralized and the resulting salts recovered for potential reuse [30]. Organic solvents employed in liquid-liquid extractions can be recovered by distillation and recycled [22].

Quality control measures throughout the purification process ensure consistent product quality. Analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide comprehensive structural confirmation [31] [32] [33]. Melting point determination and purity analysis by high-performance liquid chromatography offer routine quality assessment methods [31] [32] [26].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5327-91-3

Wikipedia

4-Ethoxyphenoxyacetic acid

Dates

Last modified: 08-16-2023

Explore Compound Types